4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of 4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2-aminothiophenol with appropriate aldehydes or ketones under acidic or basic conditions . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt fungal cell membranes . The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other thiazole derivatives .
Properties
CAS No. |
1823-45-6 |
---|---|
Molecular Formula |
C9H7N3OS |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C9H7N3OS/c13-8-3-1-7(2-4-8)11-12-9-10-5-6-14-9/h1-6,13H |
InChI Key |
GRVGLPVBULBCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.